5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Lipophilicity optimization Drug-likeness Scaffold tuning

5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (synonym: 5-Methyl-6-azaindole-2-carboxylic acid; CAS 800401-91-6) is a heteroaromatic building block belonging to the 6-azaindole-2-carboxylic acid family. With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol , this compound features a pyrrolo[2,3-c]pyridine (6-azaindole) core bearing a methyl substituent at the 5-position and a carboxylic acid handle at the 2-position.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 800401-91-6
Cat. No. B1429295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS800401-91-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=N1)NC(=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)4-10-5/h2-4,11H,1H3,(H,12,13)
InChIKeyNBCQHRXBLPIFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-91-6): Core Scaffold Identity and Procurement-Relevant Characteristics


5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (synonym: 5-Methyl-6-azaindole-2-carboxylic acid; CAS 800401-91-6) is a heteroaromatic building block belonging to the 6-azaindole-2-carboxylic acid family. With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol [1], this compound features a pyrrolo[2,3-c]pyridine (6-azaindole) core bearing a methyl substituent at the 5-position and a carboxylic acid handle at the 2-position. The 6-azaindole scaffold is valued in medicinal chemistry as a tunable heterocycle that modulates hydrogen-bonding topology, basicity (pKa of the parent 6-azaindole ≈ 7.95), and lipophilicity relative to indole-based analogs [2]. Commercially, the compound is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) available from multiple vendors .

Why 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cannot Be Casually Replaced by In-Class Analogs: The Substituent-Dependence Problem


Within the 6-azaindole-2-carboxylic acid family, the substituent at the 5-position of the pyridine ring is not a passive decoration but a critical determinant of electronic character, lipophilicity, and target-interaction potential. Literature evidence demonstrates that replacing the 5-methoxy group with a 5-methyl group on structurally related pyrrolopyrimidine scaffolds improved FGFR1 inhibitory activity from measurable to sub-nanomolar levels (IC₅₀ < 0.3 nM for the 5-methyl analog vs. weaker activity for the 5-methoxy precursor), underscoring a direct methyl–methionine hydrophobic interaction in the kinase binding pocket [1]. Conversely, the 5-bromo analog (CAS 800401-71-2; MW 241.04) introduces a significantly heavier halogen atom that alters density, polarizability, and synthetic coupling reactivity, while the unsubstituted parent (CAS 24334-20-1; MW 162.15) lacks the steric and electronic contribution of the methyl group entirely . Additionally, positional isomers such as 5-azaindole-2-carboxylic acid (CAS 800401-65-4, a pyrrolo[3,2-c]pyridine) differ in the location of the pyridinic nitrogen, which shifts the pKa by over one log unit (6-azaindole pKa ≈ 7.95 vs. 5-azaindole pKa ≈ 6.94) and changes hydrogen-bonding geometry [2]. These differences mean that in-class substitution without experimental re-validation risks loss of potency, altered selectivity, or synthetic incompatibility.

Quantitative Differentiation Evidence for 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-91-6) vs. Closest Analogs


Lipophilicity Tuning: XLogP3-AA Comparison of the 5-Methyl Analog vs. the Unsubstituted 6-Azaindole-2-carboxylic Acid Scaffold

The 5-methyl substituent increases the computed lipophilicity of the 6-azaindole-2-carboxylic acid scaffold. The target compound has a computed XLogP3-AA value of 1.2 [1], representing an increase over the unsubstituted parent 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 24334-20-1; MW 162.15), which is structurally identical except for the absence of the 5-methyl group. While a directly measured XLogP3-AA for the unsubstituted parent is not available from the same computational pipeline, the general trend is that methyl addition to a heteroaromatic ring contributes approximately +0.5 to +0.6 log units to logP based on well-established fragment-based contribution models [2]. This places the target compound in a more favorable lipophilicity range (logP 1–3) for passive membrane permeability while retaining sufficient polarity for aqueous solubility, compared to the more hydrophilic unsubstituted scaffold.

Lipophilicity optimization Drug-likeness Scaffold tuning

FGFR Kinase Inhibitor Scaffold Optimization: 5-Methyl vs. 5-Methoxy Substitution in Structurally Related Pyrrolopyrimidine Systems

In a 2018 Journal of Medicinal Chemistry study by Wang et al., the systematic replacement of a 5-methoxy group with a 5-methyl group on a 7-methoxybenzo[b]thiophene-substituted pyrrolo[2,3-d]pyrimidine scaffold (compound 6j) resulted in a dramatic improvement in FGFR1 and FGFR4 inhibitory activity. The 5-methyl analog (6j) exhibited FGFR1 IC₅₀ < 0.3 nM and FGFR4 IC₅₀ = 6.2 nM, whereas the 5-methoxy precursor showed weaker inhibition [1]. The authors attributed this improvement to a specific hydrophobic interaction between the 5-methyl group and a methionine residue in the kinase binding pocket. While this evidence is from a pyrrolo[2,3-d]pyrimidine scaffold rather than the exact 6-azaindole-2-carboxylic acid core of the target compound, the finding is mechanistically transferable: a 5-methyl substituent on a fused heteroaromatic system can engage in productive methyl–methionine hydrophobic contacts that a 5-methoxy group cannot replicate due to steric and electronic differences [1].

Kinase inhibitor design FGFR Structure-activity relationship

Molecular Weight and Synthetic Handle Efficiency: 5-Methyl vs. 5-Bromo Analog Comparison

The target compound (MW 176.17 g/mol) [1] is 64.87 g/mol lighter than its 5-bromo congener, 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-71-2; MW 241.04 g/mol) [2]. In fragment-based drug discovery, maintaining a low molecular weight (typically ≤300 Da for fragments; ≤250 Da preferred) is critical for efficient ligand optimization. The 5-methyl analog falls well within the optimal fragment range, whereas the 5-bromo analog is heavier and introduces a halogen that may complicate downstream synthetic manipulation (e.g., undesired Suzuki coupling or dehalogenation side reactions). Additionally, the methyl group provides a ¹H NMR handle for reaction monitoring, while the bromine atom introduces a heavy-atom effect that can complicate crystallographic phasing and mass spectrometry interpretation [3].

Fragment-based drug discovery Lead-likeness Synthetic accessibility

Positional Isomer Differentiation: 6-Azaindole (pyrrolo[2,3-c]pyridine) vs. 5-Azaindole (pyrrolo[3,2-c]pyridine) pKa and Hydrogen-Bond Topology

The target compound is based on the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold. The conjugate acid pKa of the parent 6-azaindole is 7.95 (measured at 20°C in water), compared to 6.94 for the 5-azaindole (pyrrolo[3,2-c]pyridine) isomer [1]. This ~1 log unit difference in basicity means that at physiological pH (~7.4), the 6-azaindole scaffold is more extensively protonated at the pyridinic nitrogen than the 5-azaindole scaffold. Protonation affects hydrogen-bond acceptor capacity, solubility, and target binding. Furthermore, the spatial positioning of the pyridinic nitrogen relative to the pyrrolic NH and the 2-carboxylic acid differs between the [2,3-c] and [3,2-c] ring fusion patterns, altering the hydrogen-bond donor-acceptor geometry available for target engagement . The 5-methyl substituent on the target compound further modulates the electron density of the pyridine ring through inductive donation, subtly influencing the pKa relative to the unsubstituted 6-azaindole-2-carboxylic acid [2].

Scaffold selection Basicity tuning Molecular recognition

Proton Pump Inhibitor Class Activity: 1H-Pyrrolo[2,3-c]pyridine Scaffold Benchmarking Against Known Acid Pump Antagonists

The 1H-pyrrolo[2,3-c]pyridine scaffold—of which the target compound is a 5-methyl-2-carboxylic acid derivative—has been validated as a core template for acid pump antagonists (APAs, also termed potassium-competitive acid blockers, P-CABs). Yoon et al. (2010) reported that optimized 1H-pyrrolo[2,3-c]pyridines with elaborated substituents at N1, C5, and C7 positions achieved H⁺/K⁺ ATPase IC₅₀ values of 28 nM and 29 nM (compounds 14f and 14g) in enzyme preparations isolated from hog gastric mucosa [1]. This establishes the scaffold's intrinsic capability to achieve nanomolar potency against the gastric proton pump when appropriately functionalized. The target compound, bearing the carboxylic acid at C2 and a methyl group at C5, provides a synthetically tractable entry point for elaboration at the N1 and C7 positions, with the C5-methyl already installed—a substitution pattern known to influence potency in this series [1][2].

Acid pump antagonist Potassium-competitive acid blocker Gastric H+/K+ ATPase

Best-Fit Research and Industrial Application Scenarios for 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-91-6)


Kinase Inhibitor Fragment Library Design: FGFR and Related Tyrosine Kinase Programs

Based on the class-level SAR evidence that a 5-methyl substituent on a fused pyrrolopyridine/pyrrolopyrimidine scaffold can drive sub-nanomolar FGFR1 inhibition through methyl–methionine hydrophobic interactions [1], the target compound is well-suited as a carboxylic-acid-functionalized fragment for kinase inhibitor library construction. Its low molecular weight (176.17 Da) [2] and computed logP of 1.2 [2] place it within optimal fragment space. The carboxylic acid at C2 serves as a synthetic handle for amide coupling or esterification to generate diverse screening libraries, while the 5-methyl group provides a pre-optimized hydrophobic contact point for the kinase back pocket.

Potassium-Competitive Acid Blocker (P-CAB) Lead Generation Starting Material

The 1H-pyrrolo[2,3-c]pyridine scaffold has demonstrated nanomolar H⁺/K⁺ ATPase inhibitory activity (IC₅₀ = 28–29 nM) when appropriately elaborated at N1, C5, and C7 [3]. The target compound provides this scaffold with the C2-carboxylic acid and C5-methyl already installed, offering a synthetic entry point for P-CAB discovery programs. The carboxylic acid can serve as a polarity anchor or be converted to amides, esters, or heterocycles, while the C5-methyl position is already occupied—matching the substitution pattern explored in the patent literature for reversible proton pump inhibitors [4]. This reduces the number of synthetic steps required to reach an elaborated screening candidate.

Azaindole Scaffold Comparison Studies: Basicity and Isomer Profiling in Medicinal Chemistry

The ~1 log unit pKa difference between the 6-azaindole scaffold (pKa ≈ 7.95) and the 5-azaindole scaffold (pKa ≈ 6.94) [5] makes the target compound a valuable tool for systematic scaffold comparison studies. Research groups investigating the influence of azaindole positional isomerism on target binding, solubility, and pharmacokinetics can use 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (6-azaindole series) alongside its 5-azaindole analog (CAS 800401-65-4) to generate matched molecular pairs. The 5-methyl group adds a further dimension to such comparisons, allowing evaluation of the combined effect of scaffold isomerism and substituent electronic effects on biological outcomes.

Fragment-to-Lead Elaboration with Favorable Physicochemical Headroom

With a molecular weight of 176.17 Da—27% lighter than the 5-bromo analog (241.04 Da) [6]—the target compound provides ample headroom for chemical elaboration before exceeding lead-like molecular weight thresholds (typically ≤350–400 Da for lead compounds) [7]. The single rotatable bond (the carboxylic acid) and moderate hydrogen-bond donor/acceptor count (HBD = 2, HBA = 3) [2] further support its use as a fragment starting point. Procurement of this specific compound over the heavier 5-bromo variant is advantageous for fragment-based drug discovery programs that prioritize efficient ligand optimization and minimal starting MW.

Quote Request

Request a Quote for 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.